molecular formula C21H34BNO2Si B3027285 1-(tert-Butyldimethylsilyl)-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 1263987-17-2

1-(tert-Butyldimethylsilyl)-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No. B3027285
CAS RN: 1263987-17-2
M. Wt: 371.4
InChI Key: FQXNYVOXEXUDAN-UHFFFAOYSA-N
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Description

“1-(tert-Butyldimethylsilyl)-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is a chemical compound. It is a colorless to yellow liquid or solid . The IUPAC name of this compound is tert-butyl (dimethyl) { [4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexen-1-yl]oxy}silane .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C18H35BO3Si/c1-16(2,3)23(8,9)20-15-12-10-14(11-13-15)19-21-17(4,5)18(6,7)22-19/h10,15H,11-13H2,1-9H3 . This indicates that the compound contains boron, oxygen, silicon, and carbon atoms, among others. The molecular weight of the compound is 338.37 .


Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid or solid . It should be stored in an inert atmosphere, under -20°C .

Scientific Research Applications

Indole Synthesis Framework

Indole derivatives, including the complex structure of 1-(tert-Butyldimethylsilyl)-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, are pivotal in organic synthesis, particularly in the context of medicinal chemistry and drug development. A comprehensive framework for classifying indole synthesis methods has been proposed, categorizing them into nine distinct strategic approaches. This classification aids researchers in identifying the historical and current state-of-the-art strategies for indole construction, thereby fostering innovation and preventing duplication in synthetic methods. The classification is instrumental in guiding the development of new approaches to the indole nucleus, critical for advancing the synthesis of complex indole derivatives for various scientific applications (Taber & Tirunahari, 2011).

Indole Derivatives in Drug Discovery

Indole and its derivatives, including complex molecules like 1-(tert-Butyldimethylsilyl)-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, have been identified as key structures in the development of new therapeutic agents. Indoles possess a unique ability to mimic peptide structures and reversibly bind to enzymes, making them excellent candidates for drug discovery. This review highlights the significant role of indole-containing compounds, including their pharmacological properties and applications in treating various conditions. The insights from this review can guide the development of novel indole-based drugs with improved efficacy and safety profiles (Zhang, Chen, & Yang, 2014).

Synthetic Approaches to Indole-Based Alkaloids

The synthesis of indole-based alkaloids, which share structural similarities with 1-(tert-Butyldimethylsilyl)-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, is crucial for the development of drugs with diverse biological activities. The Pictet-Spengler reaction, a stereoselective synthetic technique, is particularly significant for preparing tetrahydro-β-carboline scaffolds, a common feature in many indole-based alkaloids. This review discusses various strategies for synthesizing tetrahydro-β-carboline, both in solid and solution phases, highlighting the advancements in enantioselective synthesis using chiral organocatalysts. These methodologies offer a foundation for developing new indole-based drugs with potent biological activities (Rao, Maiti, & Chanda, 2017).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl-dimethyl-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34BNO2Si/c1-15-11-12-18-16(13-15)17(14-23(18)26(9,10)19(2,3)4)22-24-20(5,6)21(7,8)25-22/h11-14H,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXNYVOXEXUDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)C)[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34BNO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301112057
Record name 1-[(1,1-Dimethylethyl)dimethylsilyl]-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301112057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butyldimethylsilyl)-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

CAS RN

1263987-17-2
Record name 1-[(1,1-Dimethylethyl)dimethylsilyl]-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263987-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1,1-Dimethylethyl)dimethylsilyl]-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301112057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(tert-Butyldimethylsilyl)-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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1-(tert-Butyldimethylsilyl)-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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1-(tert-Butyldimethylsilyl)-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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1-(tert-Butyldimethylsilyl)-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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1-(tert-Butyldimethylsilyl)-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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1-(tert-Butyldimethylsilyl)-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

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